Bis(4-chlorophenyl) carbonate

Nucleophilic Substitution Kinetics Reactivity Comparison

Bis(4-chlorophenyl) carbonate (CAS 2167-53-5) is a symmetrical diaryl carbonate ester with the molecular formula C₁₃H₈Cl₂O₃ and a molecular weight of 283.10 g/mol. As a member of the organic carbonate class, it serves as a key reagent and intermediate in polymer synthesis, particularly in the preparation of polycarbonate materials through melt-phase transesterification reactions.

Molecular Formula C13H8Cl2O3
Molecular Weight 283.10 g/mol
CAS No. 2167-53-5
Cat. No. B12009237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl) carbonate
CAS2167-53-5
Molecular FormulaC13H8Cl2O3
Molecular Weight283.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H
InChIKeyFSTRGOSTJXVFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl) Carbonate (CAS 2167-53-5): A Diaryl Carbonate for Controlled Reactivity in Polycarbonate and Advanced Material Synthesis


Bis(4-chlorophenyl) carbonate (CAS 2167-53-5) is a symmetrical diaryl carbonate ester with the molecular formula C₁₃H₈Cl₂O₃ and a molecular weight of 283.10 g/mol [1]. As a member of the organic carbonate class, it serves as a key reagent and intermediate in polymer synthesis, particularly in the preparation of polycarbonate materials through melt-phase transesterification reactions . The compound exhibits a computed XLogP3 value of 4.5, indicating high lipophilicity, and a topological polar surface area of 35.5 Ų [1]. Its physical properties include a density of 1.395 g/cm³, a boiling point of 368.1°C at 760 mmHg, and a refractive index of 1.595 [2], which are critical parameters for industrial handling and process design.

Why Bis(4-chlorophenyl) Carbonate Cannot Be Directly Substituted by Simpler Diaryl Carbonates in Performance-Driven Applications


The assumption that diaryl carbonates are interchangeable overlooks the profound influence of aryl substituents on both reaction kinetics and material outcomes. The electron-withdrawing chloro groups in bis(4-chlorophenyl) carbonate significantly increase the electrophilicity of the carbonyl carbon compared to unsubstituted diphenyl carbonate, leading to higher reactivity in nucleophilic substitution and transesterification reactions [1]. This enhanced reactivity can dictate polymerization rates, molecular weight build-up, and the incorporation of specific monomer units [2]. Furthermore, the presence of the 4-chloro substituent alters the leaving group ability of the phenoxide moiety, a critical factor in the melt-phase polycarbonate process, and directly impacts the physicochemical properties of the resulting polymer, such as its thermal stability and optical clarity [3]. Substituting with a less reactive carbonate like diphenyl carbonate or dimethyl carbonate would necessitate different catalysts and reaction conditions, potentially leading to lower yields, inferior polymer properties, or the need for costly process re-optimization.

Quantitative Evidence Guide for Selecting Bis(4-chlorophenyl) Carbonate Over Its Analogs


Enhanced Electrophilicity and Reactivity Compared to 4-Methylphenyl and Phenyl Analogs

Bis(4-chlorophenyl) carbonate demonstrates significantly higher reactivity in nucleophilic substitution reactions compared to its 4-methylphenyl and unsubstituted phenyl analogs, due to the strong electron-withdrawing effect of the chloro substituents [1]. In kinetic studies of asymmetric diaryl carbonates, 4-chlorophenyl derivatives were found to be more reactive than the corresponding 4-methylphenyl derivatives, with the rate enhancement attributed to increased electrophilicity at the carbonyl carbon [1].

Nucleophilic Substitution Kinetics Reactivity Comparison

Enhanced Leaving Group Ability in Polycarbonate Transesterification

The 4-chlorophenoxide leaving group of bis(4-chlorophenyl) carbonate is a better nucleofuge than the phenoxide leaving group of diphenyl carbonate, which is a critical parameter in melt-phase polycarbonate synthesis [1]. While direct comparative kinetic data for the symmetric diaryl carbonates is limited, studies on related asymmetric systems show that the 4-chloro substituent increases leaving group ability compared to hydrogen or 4-methyl groups [2]. This enhanced leaving group ability can lead to a more favorable equilibrium in the transesterification step with bisphenol A, driving the reaction forward and facilitating the removal of the phenol byproduct.

Polycarbonate Synthesis Transesterification Leaving Group

Higher Boiling Point and Thermal Stability for Melt-Phase Processing

Bis(4-chlorophenyl) carbonate possesses a significantly higher boiling point (368.1°C at 760 mmHg) compared to the industrially common diphenyl carbonate (approximately 302°C) [1]. This higher boiling point allows for a wider processing window in high-temperature melt-phase polymerizations, reducing the risk of monomer volatilization and ensuring a more consistent reaction stoichiometry .

Melt Polymerization Thermal Properties Industrial Handling

Increased Density for Volumetric Feed Control in Continuous Processes

The density of bis(4-chlorophenyl) carbonate is 1.395 g/cm³ [1], which is notably higher than that of diphenyl carbonate (approximately 1.12 g/cm³) and dimethyl carbonate (1.07 g/cm³). This difference is significant in industrial settings where solid or liquid reagents are fed volumetrically. Using a compound with a higher density ensures that a greater mass of material is delivered per unit volume, directly impacting feed accuracy and reactor throughput in continuous polycarbonate manufacturing.

Process Engineering Melt Polymerization Volumetric Dosing

Optimal Industrial and Research Scenarios for Procuring Bis(4-chlorophenyl) Carbonate


Melt-Phase Synthesis of High-Performance Polycarbonates and Copolycarbonates

Bis(4-chlorophenyl) carbonate is an ideal monomer for the melt-phase synthesis of specialty polycarbonates where precise control over polymerization kinetics and high molecular weight are required. Its enhanced electrophilicity and leaving group ability, compared to diphenyl carbonate, allow for faster transesterification with bisphenol A and other diols, leading to higher conversion rates and reduced byproduct formation [1]. This scenario is supported by the higher boiling point of 368.1°C [2], which provides a wider thermal processing window in melt polymerization, minimizing monomer loss and ensuring consistent stoichiometry. This is particularly relevant for the production of optical-grade polycarbonates and high-heat copolycarbonates where molecular weight uniformity and purity are critical.

Synthesis of Advanced Polycarbonate Copolymers via Reactive Extrusion

The high reactivity and thermal stability of bis(4-chlorophenyl) carbonate make it a suitable carbonate source for reactive extrusion processes, a continuous method for producing polycarbonate copolymers and blends. Its ability to facilitate rapid transesterification under high-temperature, solvent-free conditions allows for efficient chain extension and copolymer formation directly within the extruder [1]. The compound's density (1.395 g/cm³) is advantageous for accurate volumetric feeding into the extruder, ensuring precise control over the copolymer composition. This application is valuable for creating polycarbonate-based materials with tailored properties for automotive, electronics, and medical device applications.

Model Compound for Mechanistic Studies of Nucleophilic Acyl Substitution

In academic and industrial research, bis(4-chlorophenyl) carbonate serves as a valuable model substrate for studying the kinetics and mechanisms of nucleophilic acyl substitution and transesterification reactions. The presence of the electron-withdrawing chloro groups allows researchers to systematically probe the influence of leaving group ability and electrophilicity on reaction rates [3]. This is crucial for developing and optimizing new catalysts and reaction conditions for greener polycarbonate synthesis. Its well-defined reactivity profile provides a benchmark for comparing the performance of novel catalysts and monomers.

Precursor for Specialty Carbonates and End-Capped Oligomers

Bis(4-chlorophenyl) carbonate is employed as a key intermediate in the synthesis of specialized carbonate compounds, including unsymmetrical diaryl carbonates and end-capped polycarbonate oligomers. Its symmetrical structure allows for controlled, stepwise substitution reactions where one chlorophenyl group can be selectively replaced with a different aryl or alkyl moiety, enabling the construction of complex molecular architectures [4]. This capability is essential for creating reactive oligomers used in the formulation of high-performance coatings, adhesives, and sealants, where specific end-group functionality dictates crosslinking behavior and final material properties.

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